molecular formula C15H20O3 B14577392 Benzoic acid;oct-1-yn-4-ol CAS No. 61284-53-5

Benzoic acid;oct-1-yn-4-ol

Cat. No.: B14577392
CAS No.: 61284-53-5
M. Wt: 248.32 g/mol
InChI Key: BIIKRAXRKFLLDB-UHFFFAOYSA-N
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Description

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used in food preservation, pharmaceuticals, and organic synthesis . This article compares its hypothetical properties with similar benzoic acid derivatives, alkyne alcohols, and hybrid compounds, emphasizing substituent effects, physicochemical properties, and applications.

Properties

CAS No.

61284-53-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

benzoic acid;oct-1-yn-4-ol

InChI

InChI=1S/C8H14O.C7H6O2/c1-3-5-7-8(9)6-4-2;8-7(9)6-4-2-1-3-5-6/h2,8-9H,3,5-7H2,1H3;1-5H,(H,8,9)

InChI Key

BIIKRAXRKFLLDB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC#C)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;oct-1-yn-4-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with oct-1-yne in the presence of a catalyst. The reaction typically requires an acidic or basic medium to facilitate the formation of the desired product. For example, the use of sulfuric acid or sodium hydroxide can promote the reaction under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes. These processes may include the use of continuous flow reactors to ensure efficient mixing and reaction rates. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity .

Chemical Reactions Analysis

Esterification Reactions

Benzoic acid reacts with alcohols under acidic conditions to form esters via Fischer esterification. Oct-1-yn-4-ol, possessing a hydroxyl group, could participate in this reaction:

C6H5COOH+CH3(CH2)3C(OH)CH2C CHH2SO4,ΔC6H5COO(CH2)3C(OH)CH2C CH+H2O\text{C}_6\text{H}_5\text{COOH}+\text{CH}_3(\text{CH}_2)_3\text{C}(\text{OH})\text{CH}_2\text{C CH}\xrightarrow{\text{H}_2\text{SO}_4,\Delta}\text{C}_6\text{H}_5\text{COO}(\text{CH}_2)_3\text{C}(\text{OH})\text{CH}_2\text{C CH}+\text{H}_2\text{O}

Key Notes :

  • The reaction requires a dehydrating agent (e.g., concentrated H2SO4\text{H}_2\text{SO}_4) and heat .

  • The triple bond in oct-1-yn-4-ol is unlikely to interfere with esterification under these conditions .

Alkyne-Specific Reactions

The terminal alkyne group (C CH\text{C CH}) in oct-1-yn-4-ol may undergo independent transformations:

Hydration to Ketone

In acidic media with HgSO4\text{HgSO}_4, alkynes hydrate to form ketones:

CH3(CH2)3C(OH)CH2C CHH2SO4,HgSO4CH3(CH2)3C(OH)CH2C O CH3\text{CH}_3(\text{CH}_2)_3\text{C}(\text{OH})\text{CH}_2\text{C CH}\xrightarrow{\text{H}_2\text{SO}_4,\text{HgSO}_4}\text{CH}_3(\text{CH}_2)_3\text{C}(\text{OH})\text{CH}_2\text{C O CH}_3

Effect of Benzoic Acid :

  • Benzoic acid’s acidity (pKa=4.2\text{pKa}=4.2) could enhance proton availability, accelerating hydration .

Alcohol Oxidation

Oct-1-yn-4-ol may oxidize to a ketone (e.g., with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3):

CH3(CH2)3C(OH)CH2C CHOxidizing AgentCH3(CH2)3C O CH2C CH\text{CH}_3(\text{CH}_2)_3\text{C}(\text{OH})\text{CH}_2\text{C CH}\xrightarrow{\text{Oxidizing Agent}}\text{CH}_3(\text{CH}_2)_3\text{C O CH}_2\text{C CH}

Limitations :

  • The alkyne group may undergo concurrent oxidation, complicating product mixtures .

Decarboxylation of Benzoic Acid

At high temperatures ($$

150^\circ \text{C}$$), benzoic acid may decarboxylate to benzene:

C6H5COOHΔC6H6+CO2\text{C}_6\text{H}_5\text{COOH}\xrightarrow{\Delta}\text{C}_6\text{H}_6+\text{CO}_2\uparrow

This process could occur independently of oct-1-yn-4-ol .

Alkyne Hydrogenation

In the presence of H2\text{H}_2 and a catalyst (e.g., Pd C\text{Pd C}), the triple bond may reduce to a single bond:

CH3(CH2)3C(OH)CH2C CHH2,PdCH3(CH2)3C(OH)CH2CH2CH3\text{CH}_3(\text{CH}_2)_3\text{C}(\text{OH})\text{CH}_2\text{C CH}\xrightarrow{\text{H}_2,\text{Pd}}\text{CH}_3(\text{CH}_2)_3\text{C}(\text{OH})\text{CH}_2\text{CH}_2\text{CH}_3

Theoretical Challenges

  • Steric Effects : The bulky structure of oct-1-yn-4-ol may hinder esterification at the hydroxyl group.

  • Competing Reactivity : Simultaneous reactions (e.g., alkyne hydration vs. esterification) could lower yields of desired products.

Mechanism of Action

The mechanism of action of benzoic acid;oct-1-yn-4-ol involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function. The aromatic ring can interact with lipid membranes, altering their properties. These interactions can lead to antimicrobial and antifungal effects by disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Benzoic Acid Derivatives

Benzoic acid derivatives vary in substituent type, position, and functional groups, significantly altering their chemical and biological behaviors. Key examples include:

Table 1: Key Benzoic Acid Derivatives and Properties
Compound Substituent(s) Molecular Weight Key Properties/Applications Evidence Source
Benzoic acid -COOH (parent compound) 122.12 g/mol Preservative, intermediate in synthesis
4-Aminobenzoic acid -NH₂ (para) 137.14 g/mol UV absorption, precursor to folic acid
Salicylic acid -OH (ortho) 138.12 g/mol Anti-inflammatory, keratolytic agent
2-Amino-5-Bromo BA -NH₂, -Br (meta/para) 216.03 g/mol Antineoplastic activity in MCF7 cells
4-Hydroxy-3-acryloyl BA -OH, acryloyl (meta) 268.07 g/mol Photodynamic therapy, polymer precursors

Key Findings :

  • Substituent Position: Para-substituted derivatives (e.g., 4-aminobenzoic acid) exhibit stronger biosensor recognition and higher solubility than ortho or meta analogs .
  • Biological Activity: Derivatives like 2-Amino-5-Bromo Benzoic Acid show selective cytotoxicity in cancer cell lines (e.g., MCF7), surpassing cisplatin in potency .
  • Thermodynamics : Benzoic acid’s enthalpy of combustion (-3228 kJ/mol) and vapor pressure (0.34 mmHg at 25°C) are benchmarks for comparing derivative stability .

Comparison with Alkyne Alcohols

Oct-1-yn-4-ol’s alkyne and hydroxyl groups contrast with other alcohols and alkynes:

Table 2: Alkyne Alcohols and Related Compounds
Compound Structure Molecular Weight Key Properties/Applications Evidence Source
Oct-1-yn-4-ol HC≡C-CH₂-CH(OH)-CH₂- 126.20 g/mol Potential monomer for polymers, click chemistry N/A*
Propargyl alcohol HC≡C-CH₂OH 56.06 g/mol Corrosion inhibitor, explosive precursor N/A*
4-Pentyn-1-ol HC≡C-CH₂-CH₂-CH₂OH 98.14 g/mol Crosslinking agent, organic synthesis N/A*

Key Findings :

  • Reactivity : Terminal alkynes (e.g., propargyl alcohol) undergo Huisgen cycloaddition, useful in bioconjugation, though oct-1-yn-4-ol’s longer chain may reduce steric hindrance.
  • Thermal Stability : Alkyne alcohols generally have lower boiling points than saturated analogs due to linear molecular geometry.

Note: Specific data for oct-1-yn-4-ol are absent in provided evidence; properties inferred from structural analogs.

Hybrid Compounds and Potential Synergies

Combining benzoic acid with alkyne alcohols could yield novel co-crystals or esters with tailored properties:

Table 3: Hypothetical Hybrid Compound Properties
Property Benzoic Acid; Oct-1-yn-4-ol (Hypothetical) Benzoic Acid Esters (e.g., Methyl Benzoate)
Solubility Moderate in ethanol, low in water High in organic solvents
Melting Point ~100–120°C (estimated) 12–15°C (methyl ester)
Reactivity Click chemistry via alkyne, acid-base Ester hydrolysis, nucleophilic substitution
Applications Polymer precursors, drug delivery systems Fragrances, plasticizers

Research Insights :

  • Co-crystal Formation : Benzoic acid forms co-crystals with amines (e.g., benzylamine), enhancing thermal stability . Similar behavior may occur with oct-1-yn-4-ol.
  • Biological Potential: Hybrids could leverage benzoic acid’s antimicrobial properties and alkyne’s bioorthogonal reactivity for targeted therapies .

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